

# Comparative study of OKI-179's tolerability profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 179 |           |
| Cat. No.:            | B12385709            | Get Quote |

A Comparative Tolerability Profile of OKI-179 in Targeted Cancer Therapy

This guide provides a comparative analysis of the tolerability profile of OKI-179, a novel oral Class I-selective histone deacetylase (HDAC) inhibitor, with other targeted therapies, larotrectinib and entrectinib, which are tropomyosin receptor kinase (TRK) inhibitors. While their mechanisms of action differ, this comparison offers valuable insights for researchers and drug development professionals by contextualizing the safety and tolerability of a new class of epigenetic modulators against established targeted agents in the treatment of solid tumors.

#### **Mechanism of Action**

OKI-179 is an orally administered prodrug that is metabolized to its active form, OKI-006.[1] OKI-006 selectively inhibits Class I HDAC enzymes (HDAC1, 2, and 3), which play a crucial role in the epigenetic regulation of gene expression.[1][2] By inhibiting these enzymes, OKI-179 leads to an increase in histone acetylation, altering chromatin structure and resulting in the transcription of tumor suppressor genes and other proteins that can induce cell cycle arrest, apoptosis, and anti-tumor immune responses.[3][4][5]

In contrast, larotrectinib and entrectinib are highly selective inhibitors of TRK proteins (TRKA, TRKB, and TRKC).[6] These proteins are encoded by the NTRK genes, which can become abnormally fused to other genes. Such NTRK gene fusions lead to the production of constitutively active TRK fusion proteins that drive the growth and proliferation of various cancers.[6] Larotrectinib and entrectinib block the signaling pathways activated by these fusion



proteins, thereby inhibiting cancer cell growth. Entrectinib also inhibits ROS1 and ALK fusion proteins.[7]

#### **Experimental Protocols**

The tolerability profile of OKI-179 was evaluated in a first-in-human, Phase 1, open-label, dose-escalation study (NCT03931681) in patients with advanced solid tumors.[1][8] The study employed a standard 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[2][8] Patients received OKI-179 orally once daily in either an intermittent schedule (4 days on, 3 days off or 5 days on, 2 days off) or a continuous daily dosing schedule in 21-day cycles.[2][8]

The tolerability data for larotrectinib is based on a pooled analysis of three multicenter, open-label, single-arm clinical trials: NCT02122913, NCT02576431 (NAVIGATE), and NCT02637687 (SCOUT).[9] These trials enrolled adult and pediatric patients with various NTRK fusion-positive solid tumors.[9]

The safety profile of entrectinib was assessed through an integrated analysis of three multicenter, open-label clinical trials: STARTRK-2 (NCT02568267), STARTRK-1 (NCT02097810), and ALKA-372-001.[7][10] These basket trials enrolled patients with NTRK fusion-positive solid tumors or ROS1-positive non-small cell lung cancer (NSCLC).[7][10] In these studies, adverse events were monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

### **Tolerability Profile Comparison**

The following table summarizes the key tolerability findings for OKI-179, larotrectinib, and entrectinib.



| Feature                                                        | OKI-179                                                                                                                  | Larotrectinib                                                                                                                                                                                        | Entrectinib                                                                                                                                                     |
|----------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Drug Class                                                     | Class I HDAC Inhibitor                                                                                                   | TRK Inhibitor                                                                                                                                                                                        | TRK, ROS1, ALK<br>Inhibitor                                                                                                                                     |
| Most Common<br>Adverse Events (All<br>Grades)                  | Nausea (70.6%), Fatigue (47.1%), Thrombocytopenia (41.2%), Anemia (39%), Anorexia (27%), Vomiting (23%) [1][2][8][11]    | Increased AST (52%), Increased ALT (45%), Anemia (42%), Musculoskeletal pain (42%), Fatigue (36%), Neutropenia (36%), Cough (32%), Dizziness (27%), Diarrhea (27%), Nausea (25%), Vomiting (25%)[12] | Fatigue, Constipation, Dysgeusia (distorted sense of taste), Edema, Dizziness, Diarrhea, Nausea, Cognitive disorders, Increased weight, Vomiting, Cough[7] [13] |
| Most Common Grade<br>3-4 Adverse Events                        | Anemia (12%), Fatigue (12%), Thrombocytopenia (DLT), Anorexia (4%) [1]                                                   | Anemia, Decreased lymphocyte count (7% for both)[12]                                                                                                                                                 | Nervous system disorders (3%), Cardiac disorders (2%)[10]                                                                                                       |
| Dose-Limiting Toxicities (DLTs) / Reasons for Dose Reduction   | Decreased platelet count (Thrombocytopenia), Nausea[2][8][11]                                                            | Dose reductions due to increased ALT/AST, dizziness, and decreased neutrophil count.[14] Discontinuation in 2% of patients due to various TRAEs.[9]                                                  | Dose reductions due to anemia, elevated creatinine, and fatigue.[15] Discontinuation in 4% of patients.[15]                                                     |
| Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) | MTD: 450 mg daily (4 days on/3 days off), 200 mg daily (continuous). RP2D: 300 mg daily (4 days on/3 days off)[2][8][11] | Standard adult dose is<br>100 mg twice daily.<br>[16]                                                                                                                                                | Recommended dose is 600 mg once daily.                                                                                                                          |



## Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of OKI-179.



Click to download full resolution via product page

Caption: Mechanism of action of OKI-179 in cancer cells.

#### **Summary**

OKI-179 demonstrates a manageable safety profile in patients with advanced solid tumors, with the most frequent adverse events being nausea, fatigue, and thrombocytopenia.[2][8][11] Nausea was generally manageable with antiemetics.[18] The dose-limiting toxicities were primarily hematological (thrombocytopenia) and gastrointestinal (nausea).[2][8][11]

The tolerability profiles of the TRK inhibitors larotrectinib and entrectinib are distinct.

Larotrectinib is associated with elevated liver enzymes, musculoskeletal pain, and hematological abnormalities, though most treatment-related adverse events are Grade 1-2.[12] Entrectinib's side effect profile includes central nervous system effects like dizziness and



cognitive impairment, as well as congestive heart failure, which are considered serious potential risks.[13]

In conclusion, the tolerability of OKI-179 is characterized by manageable and predictable adverse events typical of HDAC inhibitors. This profile appears distinct from the on-target effects observed with TRK inhibitors. This comparative analysis provides a valuable reference for researchers, highlighting the different safety considerations for these targeted agents and underscoring the importance of mechanism-based toxicity evaluation in the development of new cancer therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]
- 5. Elucidating the direct effects of the novel HDAC inhibitor bocodepsin (OKI-179) on T cells to rationally design regimens for combining with immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Safety Profiles of Two First-Generation NTRK Inhibitors: Analysis of Individual Case Safety Reports from the FDA Adverse Event Reporting System (FAERS) Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor Bocodepsin (OKI-179) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. targetedonc.com [targetedonc.com]
- 10. news.cuanschutz.edu [news.cuanschutz.edu]
- 11. researchgate.net [researchgate.net]
- 12. Latest Vitrakvi® (larotrectinib) Subgroup Analyses at ASCO 2023 Showcase Long-Term Efficacy and Safety Profile in Adult and Pediatric Patients with NTRK Gene Fusion Cancer, Across Solid Tumors - BioSpace [biospace.com]
- 13. FDA Approves Entrectinib for Tumors with NTRK Fusions NCI [cancer.gov]
- 14. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion PMC [pmc.ncbi.nlm.nih.gov]
- 15. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults PMC [pmc.ncbi.nlm.nih.gov]
- 16. Larotrectinib efficacy and safety in adult TRK fusion cancer patients. ASCO [asco.org]
- 17. Clinical Review Entrectinib (Rozlytrek) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. onkuretherapeutics.com [onkuretherapeutics.com]
- To cite this document: BenchChem. [Comparative study of OKI-179's tolerability profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385709#comparative-study-of-oki-179-s-tolerability-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com